molecular formula C11H11NO B1330732 1-Ethyl-1H-indole-3-carbaldehyde CAS No. 58494-59-0

1-Ethyl-1H-indole-3-carbaldehyde

Cat. No. B1330732
CAS RN: 58494-59-0
M. Wt: 173.21 g/mol
InChI Key: RUJYZLQXRALDKN-UHFFFAOYSA-N
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Patent
US04072519

Procedure details

To a 500 milliliter reaction vessel equipped with a magnetic stirrer is added 100 milliliters anhydrous dimethylformamide and 80 milliliters anhydrous ethylether. The reaction vessel is now partially immersed in an oil bath and 14.2 grams (0.098 moles) indole-3-carboxaldehyde (purified) introduced into the reaction vessel followed by the addition of 24.9 grams (0.1 moles) thallous ethoxide. The reaction mixture is then heated to a temperature in the range of about 35° - 40° C with constant stirring for a period of about 20 minutes. At the end of this period, about 15.6 grams (0.1 moles) ethyliodide is introduced into the reaction vessel and the oil bath temperature raised to about 55° C. Subsequent to the addition of the above material and prior to increase in the temperature, the reaction vessel is equipped with a reflux condenser. Heating at the above temperature is allowed to proceed for about 60 minutes. A large amount of orange/yellow precipitate is formed during this period. The reaction mixture is allowed to cool to room temperature, filtered and the filtrate poured into one liter of water. The ether layer is saved and the water layer extracted with chloroform. The chloroform extracts are combined with the ether portion and the combined solution reextracted several times with water to remove residual traces of dimethylformamide. The chloroform layer is then dried over anhydrous magnesium sulfate, filtered and flash evaporated. An oily residue which remains is crystallized from cyclohexanone. Yield: 50 - 60 percent of white platelett crystals, m. p. 103° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:15]=[O:16])=[CH:7]1.[O-][CH2:18][CH3:19].C(I)C>C(OCC)C>[CH2:18]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:15]=[O:16])=[CH:7]1)[CH3:19]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC
Step Four
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with constant stirring for a period of about 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 milliliter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The reaction vessel is now partially immersed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to a temperature in the range of about 35° - 40° C
ADDITION
Type
ADDITION
Details
Subsequent to the addition of the above material
TEMPERATURE
Type
TEMPERATURE
Details
to increase in the temperature
CUSTOM
Type
CUSTOM
Details
the reaction vessel is equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heating at the above temperature
WAIT
Type
WAIT
Details
to proceed for about 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
A large amount of orange/yellow precipitate is formed during this period
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate poured into one liter of water
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to remove residual traces of dimethylformamide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
flash evaporated
CUSTOM
Type
CUSTOM
Details
An oily residue which remains is crystallized from cyclohexanone

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)N1C=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.